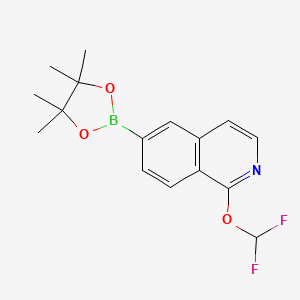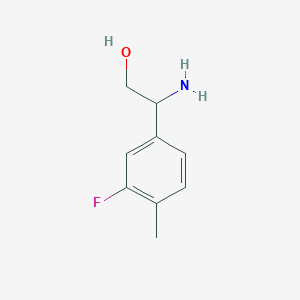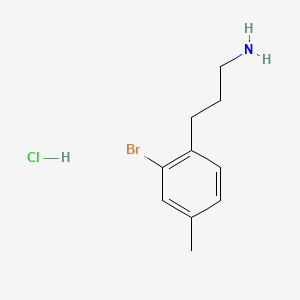
1-(Difluoromethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Difluoromethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethoxy group and a dioxaborolan group attached to an isoquinoline ring. Its unique structure makes it a valuable candidate for various chemical reactions and applications.
準備方法
The synthesis of 1-(Difluoromethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline typically involves several steps:
Synthetic Routes: The preparation often starts with the functionalization of the isoquinoline ring, followed by the introduction of the difluoromethoxy group. The dioxaborolan group is then attached using boronic acid derivatives.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Common solvents include dichloromethane and tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium or copper may be used to facilitate the reactions.
化学反応の分析
1-(Difluoromethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include halogenating agents, reducing agents, and oxidizing agents. The reactions are often carried out under reflux conditions with appropriate solvents.
Major Products: The major products formed from these reactions include various substituted isoquinolines and quinolines, depending on the reaction conditions and reagents used.
科学的研究の応用
1-(Difluoromethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is used in the development of advanced materials, including polymers and electronic materials.
作用機序
The mechanism of action of 1-(Difluoromethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways.
Pathways Involved: The pathways affected by the compound include signal transduction pathways, metabolic pathways, and cell cycle regulation pathways.
類似化合物との比較
1-(Difluoromethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole share structural similarities.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential for future applications
特性
分子式 |
C16H18BF2NO3 |
|---|---|
分子量 |
321.1 g/mol |
IUPAC名 |
1-(difluoromethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline |
InChI |
InChI=1S/C16H18BF2NO3/c1-15(2)16(3,4)23-17(22-15)11-5-6-12-10(9-11)7-8-20-13(12)21-14(18)19/h5-9,14H,1-4H3 |
InChIキー |
OJZVYFUKWRIEBX-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=NC=C3)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-({[(Tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid](/img/structure/B13548946.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B13548949.png)
![tert-Butyl 5-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13548957.png)



![6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylicacidhydrochloride](/img/structure/B13548972.png)
![2-(Chloromethyl)-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B13548995.png)

aminehydrochloride](/img/structure/B13549002.png)


![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13549028.png)
